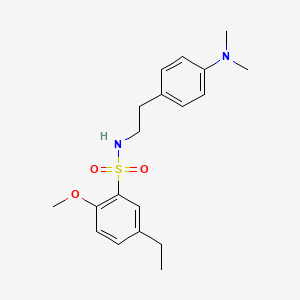

N-(4-(dimethylamino)phenethyl)-5-ethyl-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-5-ethyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c1-5-15-8-11-18(24-4)19(14-15)25(22,23)20-13-12-16-6-9-17(10-7-16)21(2)3/h6-11,14,20H,5,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHLRJBOYRXUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-5-ethyl-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)phenethylamine with 5-ethyl-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-5-ethyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-5-ethyl-2-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenethyl)-5-ethyl-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide moiety can act as a hydrogen bond acceptor. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Based Agrochemicals ()

- Mefluidide (N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide): Structural Similarities: Both compounds feature sulfonamide groups and substituted aromatic rings. Key Differences: Mefluidide lacks the phenethyl chain and dimethylamino group but includes a trifluoromethylsulfonyl moiety, which enhances pesticidal activity via increased electrophilicity. Activity: Mefluidide acts as a plant growth regulator, whereas the target compound’s ethyl and methoxy groups may confer herbicidal or fungicidal properties through altered membrane permeability .

Dimethylamino-Containing Amides ( and )

- Compound 9 (N-[Amino(4-methylphenyl)oxido-λ6-sulfanylidene]-4-(dimethylamino)benzamide): Structural Similarities: Shares the dimethylamino-benzamide motif, which may facilitate π-π stacking or hydrogen bonding.

- BP 27791 (N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide): Structural Similarities: Both compounds have dimethylamino groups attached to flexible chains, which could improve solubility. Key Differences: BP 27791’s quinoline core and ethoxy group suggest antineoplastic or kinase inhibitory activity, contrasting with the target compound’s simpler benzenesulfonamide scaffold .

Sulfonate and Sulfonamide Dyes ()

- Green S (Sodium 5-[4-dimethylamino-1-(4-dimethylaminocyclohexa-2,5-dienylidene)benzyl]-6-hydroxy-7-sulfonato-naphthalene-2-sulfonate): Structural Similarities: Both compounds utilize dimethylamino groups for electronic modulation. Key Differences: Green S’s extended conjugated system and sulfonate groups make it a dye, whereas the target compound’s compact structure may favor small-molecule interactions .

Data Table: Comparative Analysis of Key Features

Research Findings and Limitations

- Synthesis Insights: highlights that dimethylamino groups are often introduced via benzaldehyde precursors, suggesting the target compound could be synthesized similarly. However, the phenethyl chain may require specialized coupling reagents .

- Activity Predictions : The ethyl and methoxy groups in the target compound likely increase logP compared to polar analogs like Green S, favoring membrane penetration in biological systems.

- Contradictions : focuses on pesticidal sulfonamides, while emphasizes anticancer agents. The target compound’s exact role remains speculative without direct experimental data.

Biological Activity

N-(4-(dimethylamino)phenethyl)-5-ethyl-2-methoxybenzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound's structure, which includes a dimethylamino group and a methoxybenzenesulfonamide moiety, suggests possible interactions with various biological targets, making it a candidate for therapeutic exploration.

Structural Characteristics

The compound can be characterized by its chemical formula and its unique functional groups that contribute to its biological activity. The presence of the dimethylamino group is known to enhance lipophilicity, potentially improving cell membrane permeability.

Anticancer Activity

Recent studies have indicated that similar sulfonamide derivatives exhibit anticancer properties. For instance, compounds with analogous structures have shown effectiveness against various cancer cell lines, including HeLa and MCF-7 cells. Research suggests that the mechanism of action may involve the induction of apoptosis and cell cycle arrest at the G2/M phase through downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Table 1: Summary of Anticancer Activity of Sulfonamide Derivatives

| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.33 | Apoptosis induction |

| Compound B | MCF-7 | 3.67 | Cell cycle arrest |

| N-(4-(dimethylamino)phenethyl)-5-ethyl-2-methoxybenzenesulfonamide | TBD | TBD | TBD |

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Although specific data on N-(4-(dimethylamino)phenethyl)-5-ethyl-2-methoxybenzenesulfonamide is limited, related compounds have demonstrated varying degrees of antibacterial and antifungal activities. The mechanism typically involves inhibition of bacterial folate synthesis, a crucial pathway for bacterial growth and replication .

Anti-inflammatory Properties

Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory activity is often linked to the modulation of signaling pathways involving NF-kB and MAPK, which are crucial in inflammatory responses .

Case Studies

A recent case study involving a related sulfonamide highlighted its potential in treating inflammatory conditions. The study demonstrated significant reductions in markers of inflammation in animal models treated with the compound, suggesting a pathway for further clinical investigation .

Research Findings

- In Vitro Studies : Laboratory assays have shown that N-(4-(dimethylamino)phenethyl)-5-ethyl-2-methoxybenzenesulfonamide effectively inhibits cancer cell proliferation in vitro.

- Mechanistic Insights : Molecular docking studies suggest that this compound may interact with key proteins involved in cell cycle regulation and apoptosis, although specific targets remain to be confirmed.

- Safety Profile : Preliminary toxicity assessments indicate moderate toxicity levels, warranting further investigation into the compound's safety and efficacy profile in vivo .

Q & A

Q. What synthetic routes are recommended for N-(4-(dimethylamino)phenethyl)-5-ethyl-2-methoxybenzenesulfonamide, and what critical reaction conditions ensure high yield?

The compound is typically synthesized via multi-step reactions, including sulfonylation and amine coupling. Key conditions include:

- Anhydrous environments to prevent hydrolysis of sulfonyl chlorides.

- Temperature control (e.g., 0–5°C during sulfonyl chloride addition to minimize side reactions).

- Use of catalysts like pyridine to neutralize HCl byproducts.

- Purification via flash chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic methods are most effective for structural characterization?

- NMR (1H/13C): Assigns substituent positions (e.g., dimethylamino protons at δ 2.2–2.8 ppm, methoxy at δ 3.7–3.9 ppm).

- LC-MS: Confirms molecular weight (e.g., [M+H]+ at m/z 421.2).

- HPLC: Uses a C18 column with acetonitrile/water gradients to assess purity.

- IR: Identifies functional groups like sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

- ELISA: Tests target inhibition (e.g., PD-L1 binding efficiency).

- Cytotoxicity assays (MTT): Evaluates anti-proliferative effects against cancer cell lines (e.g., MCF7, PC-3).

- Antimicrobial disk diffusion: Screens for bacterial/fungal growth inhibition. Include triplicate runs and positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can synthetic yield be optimized during scale-up from milligram to gram quantities?

- Adjust stoichiometry (e.g., 1.1:1 molar ratio of sulfonyl chloride to amine).

- Optimize solvent volume to balance reaction kinetics and workup efficiency.

- Implement continuous flow reactors for improved mixing and heat dissipation.

- Monitor intermediates via TLC or inline HPLC to track reaction progression .

Q. How should researchers resolve discrepancies in NMR data between synthetic batches?

- Re-examine reaction conditions for potential byproducts (e.g., over-sulfonation or incomplete coupling).

- Use 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Compare experimental spectra with computational predictions (DFT) for validation .

Q. What strategies address contradictory results between in vitro and in vivo efficacy studies?

- Perform pharmacokinetic profiling (e.g., LC-MS/MS to measure bioavailability and metabolism).

- Optimize formulations (e.g., nanoencapsulation) to enhance solubility and stability.

- Use knockout animal models to confirm target-specific mechanisms .

Q. How can computational tools predict binding affinity and drug-likeness?

- Molecular docking (AutoDock Vina): Models interactions with target proteins (e.g., PD-L1).

- MD simulations (GROMACS): Assess binding stability over 100-ns trajectories.

- ADMET predictors (SwissADME): Evaluate logP, solubility, and cytochrome P450 interactions .

Q. What methods validate the mechanism of action when pathway analysis yields conflicting data?

- CRISPR-Cas9 gene silencing: Confirms target dependency in resistant cell lines.

- Phosphoproteomics (LC-MS/MS): Identifies downstream signaling effectors.

- Isoform-specific inhibitors: Isolate contributions from related pathways (e.g., MAPK vs. PI3K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.